(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-phenylmethoxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrNO2/c1-3-8-20-23-18(13-14-26-22(27)4-2)11-12-19(23)15-21(25)24(20)28-16-17-9-6-5-7-10-17/h3,5-7,9-10,15,18H,1,4,8,11-14,16H2,2H3,(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZQAWYEJXGJV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions.
Introduction of the Bromine Atom: Bromination of the indene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Allylation: The allyl group is added using allyl bromide in the presence of a base.
Amidation: The final step involves the formation of the amide bond through a reaction with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a family of inden derivatives with substitutions at positions 5, 6, and 6. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
*Predicted logP for target compound based on analog data.
Key Observations:
Replacement of allyl with hydroxyethyl (Analog 4) slightly reduces logP, suggesting improved solubility .
Role of Bromine :
- The 5-bromo substitution is conserved across analogs, likely critical for receptor binding or metabolic stability .
Key Findings:
- The target compound and Analog 1 are both intermediates in Ramelteon production, but the benzyloxy group in the target may improve synthetic yield or stability during manufacturing .
- Analog 2 is used as an impurity standard, highlighting the importance of substituent purity in quality control .
Table 3: Physical Properties and Stability
Insights:
Biological Activity
(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28BrNO3
- Molecular Weight : 446.38 g/mol
- CAS Number : 1246820-29-0
Anticancer Properties
Research indicates that derivatives of compounds similar to (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide exhibit significant anticancer activity. For instance, compounds with similar structures have been identified as selective MEK kinase inhibitors, which are useful in treating proliferative diseases such as cancer and psoriasis .
Table 1: Summary of Anticancer Activity Studies
| Compound | Activity Type | Reference |
|---|---|---|
| (S)-N-[2-[7-Allyl... | MEK kinase inhibition | |
| 4-Bromo phenylamino derivatives | Anticancer | |
| Benzamide derivatives | RET kinase inhibition |
Neuropharmacological Effects
Studies on related compounds suggest potential neuropharmacological effects, including anticonvulsant activity. For example, a compound structurally similar to (S)-N-[2-[7-Allyl... was evaluated in various seizure models and demonstrated protective effects against seizures . This suggests that (S)-N-[2-[7-Allyl... may also exhibit neuroprotective properties.
The biological activity of (S)-N-[2-[7-Allyl... can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of MEK and other kinases is crucial for its anticancer effects. Additionally, the compound's interaction with neurotransmitter systems may underlie its potential neuropharmacological effects.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of similar compounds demonstrated that treatment with MEK inhibitors led to a significant reduction in tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells.
Case Study 2: Neuroprotective Effects
In a preclinical model of epilepsy, a related compound showed significant anticonvulsant activity across multiple seizure tests. The results indicated that this class of compounds could be further developed for treating drug-resistant epilepsy.
ADME-Tox Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of (S)-N-[2-[7-Allyl... is critical for understanding its therapeutic potential. Preliminary studies suggest favorable permeability and metabolic stability, which are essential for effective drug development .
Table 2: ADME-Tox Characteristics
| Parameter | Result |
|---|---|
| Permeability | High |
| Metabolic Stability | Excellent |
| Hepatotoxicity | None observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
